

(E)-3-(4-methylphenyl)prop-2-enoyl azide properties

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Compound of Interest		
Compound Name:	p-Methyl-cinnamoyl Azide	
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An In-depth Technical Guide on the Properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (E)-3-(4-methylphenyl)prop-2-enoyl azide is limited in publicly available literature. This guide has been compiled by synthesizing information from structurally related compounds, such as cinnamic acid derivatives and other acyl azides, alongside established chemical principles. Properties and potential activities are therefore presented as informed estimations.

Introduction

(E)-3-(4-methylphenyl)prop-2-enoyl azide is a derivative of cinnamic acid, a class of compounds known for a wide array of biological activities.[1][2][3] The introduction of the acyl azide functional group makes this molecule a versatile intermediate for chemical synthesis, particularly for the generation of isocyanates via the Curtius rearrangement, which can then be converted into amines, ureas, and carbamates.[4][5][6] This opens avenues for its use as a building block in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the inferred properties, synthesis, and potential biological applications of (E)-3-(4-methylphenyl)prop-2-enoyl azide.

Chemical and Physical Properties



The exact physical and chemical properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide have not been extensively reported. However, based on the known properties of similar compounds like cinnamoyl azide and general acyl azides, the following properties can be anticipated.[7]

Table 1: Estimated Physicochemical Properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide

Property	Estimated Value	Notes
Molecular Formula	C10H9N3O	
Molecular Weight	187.20 g/mol	
Appearance	Likely a colorless or pale yellow solid	Based on related acyl azides.
Melting Point	Expected to be a low-melting solid	Acyl azides can be unstable upon heating.
Solubility	Soluble in common organic solvents (e.g., acetone, acetonitrile, THF)	Insoluble in water.
Stability	Potentially unstable, especially to heat and shock.[4]	Acyl azides are energetic compounds.[4]

Spectroscopic Properties

The spectroscopic characteristics of (E)-3-(4-methylphenyl)prop-2-enoyl azide can be predicted based on data from analogous cinnamoyl azides.[7]

Table 2: Predicted Spectroscopic Data for (E)-3-(4-methylphenyl)prop-2-enoyl azide



Spectroscopy	Predicted Key Signals
Infrared (IR)	~2100-2150 cm ⁻¹ (strong, sharp azide asymmetric stretch)[8]; ~1680-1700 cm ⁻¹ (strong carbonyl C=O stretch)
¹ H NMR	Signals corresponding to the vinyl protons, the aromatic protons of the 4-methylphenyl group, and the methyl protons.
¹³ C NMR	Signals for the carbonyl carbon, vinyl carbons, aromatic carbons, and the methyl carbon.
UV-Vis	Absorption bands in the UV region, characteristic of the cinnamoyl system.[7]

Experimental Protocols Synthesis of (E)-3-(4-methylphenyl)prop-2-enoyl azide

Acyl azides can be synthesized from the corresponding carboxylic acids or acyl chlorides.[9] [10][11] A common and effective method is the reaction of the acyl chloride with sodium azide.

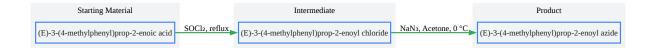
Protocol: Synthesis from (E)-3-(4-methylphenyl)prop-2-enoyl chloride

- Preparation of the Acyl Chloride: (E)-3-(4-methylphenyl)prop-2-enoic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) until the reaction is complete (monitored by TLC). The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude (E)-3-(4-methylphenyl)prop-2-enoyl chloride.
- Formation of the Acyl Azide:
 - The crude acyl chloride is dissolved in a dry, aprotic solvent such as acetone or tetrahydrofuran (THF).
 - The solution is cooled to 0 °C in an ice bath.
 - A solution of sodium azide (NaN₃) in a minimal amount of water is added dropwise with vigorous stirring.



- The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 1-2 hours.
- The reaction is monitored by TLC for the disappearance of the acyl chloride.
- Upon completion, the reaction mixture is diluted with cold water and extracted with an organic solvent like ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at low temperature to afford the (E)-3-(4methylphenyl)prop-2-enoyl azide.

Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and mechanical shock. All reactions should be performed in a well-ventilated fume hood.



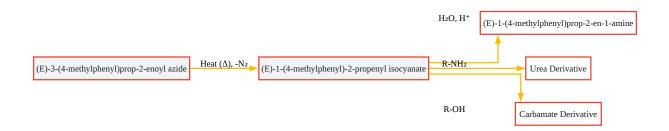
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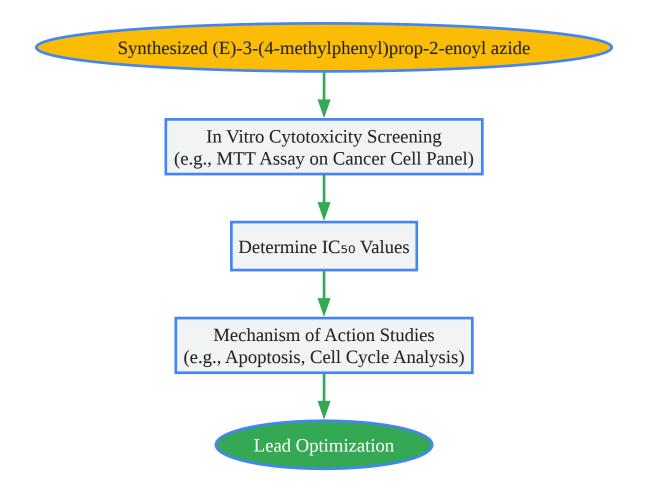
Caption: Synthesis of (E)-3-(4-methylphenyl)prop-2-enoyl azide.

Chemical Reactivity: The Curtius Rearrangement

A key reaction of acyl azides is the Curtius rearrangement, where thermal or photochemical decomposition leads to the formation of an isocyanate with the loss of nitrogen gas.[4][5][6][12] This isocyanate is a valuable intermediate for synthesizing various nitrogen-containing compounds.







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